molecular formula C18H18Cl2O2 B11942088 2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane CAS No. 56874-81-8

2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane

Cat. No.: B11942088
CAS No.: 56874-81-8
M. Wt: 337.2 g/mol
InChI Key: VPIILBDVRYJERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane is an organic compound with a complex structure that includes two phenyl groups, two chlorine atoms, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microreactors can enhance the reaction rate and control the reaction conditions more precisely, leading to higher yields and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenol: A precursor in the synthesis of various organic compounds.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar structure.

Uniqueness

2-(2,4-Dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

56874-81-8

Molecular Formula

C18H18Cl2O2

Molecular Weight

337.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5,5-dimethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C18H18Cl2O2/c1-17(2)11-21-18(22-12-17,13-6-4-3-5-7-13)15-9-8-14(19)10-16(15)20/h3-10H,11-12H2,1-2H3

InChI Key

VPIILBDVRYJERZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.